(3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride
CAS No.: 1240569-38-3
Cat. No.: VC11695066
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240569-38-3 |
|---|---|
| Molecular Formula | C13H20ClN |
| Molecular Weight | 225.76 g/mol |
| IUPAC Name | 3-phenyl-N-prop-2-enylbutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H19N.ClH/c1-3-10-14-11-9-12(2)13-7-5-4-6-8-13;/h3-8,12,14H,1,9-11H2,2H3;1H |
| Standard InChI Key | NVMUNFRUUPARLF-UHFFFAOYSA-N |
| SMILES | CC(CCNCC=C)C1=CC=CC=C1.Cl |
| Canonical SMILES | CC(CCNCC=C)C1=CC=CC=C1.Cl |
Introduction
Chemical Structure and Properties
Molecular Characterization
The molecular formula of (3-phenylbutyl)(prop-2-en-1-yl)amine hydrochloride is CHN·HCl, yielding a molecular weight of 213.75 g/mol. The structure comprises a 3-phenylbutyl chain (a four-carbon alkyl group with a phenyl substituent at the third position) linked to a prop-2-en-1-ylamine group, which is protonated as a hydrochloride salt . The propenylamine moiety introduces a reactive allylic double bond, enabling participation in cycloaddition or polymerization reactions, while the phenylbutyl group contributes hydrophobic character.
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (3-phenylbutyl)(prop-2-en-1-yl)amine hydrochloride can be inferred from methods used for structurally related amines. A plausible route involves:
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Alkylation of Propenylamine: Reacting 3-phenylbutyl bromide with prop-2-en-1-ylamine in the presence of a base (e.g., potassium carbonate) to form the tertiary amine .
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Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt .
A patent detailing the synthesis of 3-phenylpropylamine (CN110283082A) provides a relevant framework . In this method, phthalimide salts act as intermediates, followed by hydrazinolysis to liberate the primary amine. Adapting this approach, 3-phenylbutanol could be converted to 1-chloro-3-phenylbutane, which then reacts with propenylamine under nucleophilic substitution conditions.
Table 2: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | KCO, DMF, 100°C | ~90% | |
| Hydrazinolysis | Hydrazine hydrate, MeOH, reflux | ~95% | |
| Salt Formation | HCl (gaseous), EtO | Quantitative |
Applications and Industrial Relevance
Pharmaceutical Intermediates
Allylamine derivatives are pivotal in synthesizing bioactive molecules. For instance, tert-butyl(prop-2-en-1-yl)amine hydrochloride (a structural analog) is employed in antiviral and antibiotic research . The phenylbutyl group in the target compound may enhance blood-brain barrier penetration, suggesting potential in central nervous system (CNS) drug development.
Polymer Chemistry
The allylic double bond in the propenylamine group allows participation in radical polymerization, enabling the creation of functionalized polymers. Such materials could serve as drug delivery vehicles or conductive matrices.
Future Directions
Further research should prioritize:
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Optimized Synthesis: Scaling production via catalytic methods to improve yields.
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Biological Screening: Evaluating antimicrobial or neuropharmacological activity.
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Thermal Stability Studies: Ensuring safe handling during industrial processes.
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